4-Chloro-2-phenylpyrido[2,3-D]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8ClN3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
4-chloro-2-phenylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H8ClN3/c14-11-10-7-4-8-15-13(10)17-12(16-11)9-5-2-1-3-6-9/h1-8H |
InChI Key |
MXEHGOKCWZEWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 Phenylpyrido 2,3 D Pyrimidine and Its Precursors
Retrosynthetic Analysis and Key Intermediates
A critical approach to devising the synthesis of complex molecules is retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available starting materials.
Pyrido[2,3-d]pyrimidin-4(3H)-one Analogs as Precursors
A primary retrosynthetic disconnection of 4-Chloro-2-phenylpyrido[2,3-d]pyrimidine points to 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one as a direct precursor. The chloro group at the 4-position can be introduced by the chlorination of the corresponding pyrimidinone. This transformation is a common and effective strategy in heterocyclic chemistry.
The synthesis of the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one core can be achieved through various cyclization strategies, often involving derivatives of pyridine (B92270) and pyrimidine (B1678525).
Pyrimidine-Based Starting Materials and Cyclization Strategies
The construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold frequently employs pre-formed pyrimidine rings. One common strategy involves using a 4-aminopyrimidine (B60600) derivative with a functional group at the 5-position that can participate in the annulation of the pyridine ring. For instance, a 4-amino-5-formylpyrimidine can be condensed with a compound containing an active methylene (B1212753) group to build the fused pyridine ring.
Alternatively, a Michael addition reaction can be employed. Starting from a pyrimidinone, a Michael addition with a suitable acrylate (B77674) can lead to the formation of the 4-oxopyridopyrimidine structure. nih.gov This intermediate can then be further functionalized.
Utilization of 2-Aminonicotinamide and Related Precursors
Another effective synthetic route starts from pyridine derivatives, specifically 2-aminonicotinamides or related compounds like 2-aminonicotinonitriles. researchgate.netrsc.org These precursors contain the necessary nitrogen and carbon atoms for the construction of the fused pyrimidine ring.
For example, 2-aminonicotinamide can react with various reagents to form the pyrimidine ring. Cyclization with reagents like triethyl orthoformate or carboxylic acid chlorides can lead to the formation of the pyrido[2,3-d]pyrimidin-4(1H)-one scaffold. researchgate.net Similarly, o-aminonicotinonitrile can be acylated or thioacylated, followed by intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine core. rsc.org
Direct Chlorination Approaches
The conversion of the pyrido[2,3-d]pyrimidin-4(3H)-one to its 4-chloro derivative is a crucial step in the synthesis of the target molecule.
Conversion of Pyrido[2,3-D]pyrimidin-4(3H)-one to this compound Using Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of hydroxyl groups on heterocyclic rings, including pyrimidinones. nih.govconnectjournals.com The reaction proceeds by converting the keto group of the pyrimidinone into its enol tautomer, which then reacts with phosphorus oxychloride.
The general mechanism involves the activation of the carbonyl group by POCl₃, followed by nucleophilic attack by the chloride ion. This process effectively replaces the hydroxyl group with a chlorine atom, yielding the desired 4-chloro derivative.
Optimized Reaction Conditions and Yield Enhancements
The efficiency of the chlorination reaction can be influenced by several factors, including temperature, reaction time, and the presence of a base. connectjournals.comresearchgate.netmdpi.com Refluxing the pyrido[2,3-d]pyrimidin-4(3H)-one with phosphorus oxychloride is a common procedure. connectjournals.com
To enhance the yield and purity of the final product, optimization of the reaction conditions is often necessary. This may involve adjusting the temperature, the molar ratio of the reactants, and the work-up procedure. For instance, solvent-free conditions or the use of a high-boiling point solvent can sometimes improve the outcome. The addition of a base, such as pyridine, can also be beneficial in some cases by neutralizing the HCl generated during the reaction. nih.gov
Multi-Component Reactions in Pyrido[2,3-d]pyrimidine Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. scirp.orgorgchemres.org The synthesis of the pyrido[2,3-d]pyrimidine core often utilizes MCRs, which can involve the condensation of several starting materials. researchgate.net
Strategies Involving Pyrimidine Nitriles and Active Methylene Compounds
A common and effective strategy for constructing the pyrido[2,3-d]pyrimidine skeleton involves the reaction of aminopyrimidines with aldehydes and compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). scirp.orgscirp.org This approach often proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. scirp.orgscirp.org
For instance, the three-component reaction of 4(6)-aminouracil, various aromatic aldehydes, and malononitrile has been shown to produce a series of pyrido[2,3-d]pyrimidine derivatives in good yields. scirp.org Similarly, 6-amino-1,3-dimethyluracil (B104193) can be condensed with aromatic aldehydes and malononitrile to form 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. scirp.org The reaction mechanism is believed to start with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aminopyrimidine and subsequent cyclization and aromatization. scirp.org
One-Pot Synthetic Protocols and Green Chemistry Considerations
The development of one-pot synthetic protocols aligns with the principles of green chemistry by reducing waste, minimizing purification steps, and often allowing for the use of more environmentally benign solvents. orgchemres.orgbohrium.comacs.orgthieme-connect.com Many synthetic routes to pyrido[2,3-d]pyrimidines have been adapted to one-pot procedures, enhancing their efficiency and sustainability. scirp.orgbohrium.comthieme-connect.com
The use of water as a solvent is a key aspect of green chemistry in these syntheses. bohrium.comthieme-connect.com For example, a facile, catalyst-free synthesis of functionalized pyrano[2,3-d]pyrimidines has been achieved in water. bohrium.com Another approach details a one-pot, three-component reaction for synthesizing pyrido[2,3-d]pyrimidine derivatives in aqueous media, which offers advantages like good yields, easy work-up, and environmental friendliness. scirp.org Microwave irradiation has also been employed to accelerate these reactions, further contributing to the efficiency and greenness of the process. scirp.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 6-amino-1,3-dimethyluracil, aromatic aldehydes, malononitrile | Bi(OTf)3, Ethanol (B145695), 80°C | 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives | High | scirp.org |
| 4(6)-aminouracil, aromatic aldehydes, malononitrile | (NH4)2HPO4, aqueous media | 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | 82-95% | scirp.org |
| 4(6)-aminouracil, aromatic aldehydes, malononitrile | Microwave irradiation | 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | High | scirp.org |
| Barbituric acids, amines, aldehydes | Water, room temperature | Densely functionalized pyrido[2,3-d:6,5-d′]dipyrimidines | Up to 91% | acs.org |
Catalytic Approaches in Pyrido[2,3-d]pyrimidine Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. The synthesis of the pyrido[2,3-d]pyrimidine core has benefited significantly from the application of various catalytic systems.
Application of Brønsted-Acidic Ionic Liquids
Brønsted-acidic ionic liquids have gained attention as reusable and environmentally friendly catalysts. chem-soc.sinih.gov These catalysts have been successfully employed in the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine derivatives. chem-soc.sinih.gov For example, 1,2-dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([DMBSI]HSO4) has been used to catalyze the condensation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, and ethyl cyanoacetate or Meldrum's acid. chem-soc.si This method offers several advantages, including solvent-free conditions, short reaction times, and easy catalyst recovery and reuse. chem-soc.sinih.gov
Another example involves the use of a Brønsted acidic, ionic-liquid-supported Zr metal-organic framework (BAIL@UiO-66) as a heterogeneous catalyst for the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives. nih.gov This approach also proceeds under solvent-free conditions and allows for the easy separation and reuse of the catalyst. nih.gov
| Reactants | Catalyst | Conditions | Advantages | Reference |
| 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, ethyl cyanoacetate/Meldrum's acid | [DMBSI]HSO4 | Solvent-free | Short reaction times, reusable catalyst, high yields (79-95%) | chem-soc.si |
| 6-amino-1,3-dimethyl uracil, aromatic aldehydes, acetyl acetone | TEDA/IMIZ-BAIL@UiO-66 | Solvent-free | Green, recyclable catalyst, clean work-up, high efficiency | nih.gov |
Metal-Catalyzed Coupling Reactions for Pyrido[2,3-d]pyrimidine Core Formation
Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. While many syntheses focus on building the pyridine ring onto a pre-existing pyrimidine, metal catalysis can also be employed in the construction of the core structure itself or for its subsequent functionalization.
A palladium-catalyzed method has been developed for the synthesis of a wide range of pyrido[2,3-d]pyrimidines from β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils. rsc.org This reaction proceeds through a cascade of imination, Buchwald-Hartwig cross-coupling, and cycloaddition reactions under microwave irradiation and solvent-free conditions. rsc.org
Furthermore, palladium-catalyzed reactions such as Suzuki-Miyaura, and Sonogashira couplings have been used to introduce diverse substituents at the C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one core, starting from a 4-chloro or 4-iodo precursor. nih.gov This highlights the utility of metal catalysis in the diversification of the pyrido[2,3-d]pyrimidine scaffold.
Analytical Techniques for Structural Elucidation
The characterization of the synthesized this compound and its precursors relies on a combination of spectroscopic and analytical techniques to confirm their chemical structures. These methods are essential for verifying the successful formation of the target compounds and for determining their purity.
Commonly employed techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity of atoms. For example, specific signals in the ¹H NMR spectrum can confirm the presence of the phenyl group and the protons on the pyrido[2,3-d]pyrimidine core. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the characteristic stretching frequency of the C-Cl bond can be observed, as well as vibrations corresponding to the aromatic rings and the C=N bonds within the heterocyclic system. scirp.orgrsc.org
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. researchgate.net
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which can be compared to the calculated values for the proposed structure. rsc.org
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the molecule. researchgate.net
Chemical Reactivity and Derivatization Strategies of 4 Chloro 2 Phenylpyrido 2,3 D Pyrimidine
Nucleophilic Aromatic Substitution at the C-4 Position
The electron-withdrawing nature of the fused pyridine (B92270) ring and the pyrimidine (B1678525) nitrogen atoms renders the C-4 position of 4-Chloro-2-phenylpyrido[2,3-d]pyrimidine electron-deficient and thus, highly activated towards nucleophilic attack. This facilitates the displacement of the chloro substituent by a variety of nucleophiles.
Introduction of Amine Substituents (N-substituted Derivatives)
The reaction of this compound with various primary and secondary amines is a widely employed strategy to generate a diverse range of N-substituted derivatives. This nucleophilic aromatic substitution reaction typically proceeds under mild conditions, often requiring just heating the reactants in a suitable solvent.
For instance, the reaction of a 4-chloro-substituted pyrido[2,3-d]pyrimidine (B1209978) with different amines can be used to synthesize potent kinase inhibitors. The presence of the 4-chloro substituent allows for the subsequent substitution by nitrogen nucleophiles, which is a key step in the synthesis of various biologically active compounds nih.gov. The general scheme for this reaction involves the displacement of the chlorine atom by the amine nucleophile, leading to the formation of a new C-N bond.
A variety of amines can be utilized in this reaction, including aliphatic, aromatic, and heterocyclic amines, leading to a wide array of 4-amino-2-phenylpyrido[2,3-d]pyrimidine derivatives. Cross-coupling reactions, such as the Buchwald-Hartwig reaction, have also been employed to introduce N-aryl substituents at the C-4 position of related pyrido[2,3-d]pyrimidin-7(8H)-ones, demonstrating the versatility of this position for C-N bond formation nih.gov.
Table 1: Examples of N-substituted Derivatives of Pyrido[2,3-d]pyrimidines
| Amine Nucleophile | Resulting C-4 Substituent | Reference |
| Various Aliphatic Amines | -NH-Alkyl | nih.gov |
| Various Anilines | -NH-Aryl | nih.gov |
| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Substituted amino group | nih.gov |
Hydrazinyl Derivative Formation
The chloro group at the C-4 position can also be readily displaced by hydrazine (B178648) hydrate (B1144303) to yield the corresponding 4-hydrazinyl-2-phenylpyrido[2,3-d]pyrimidine. This hydrazinyl derivative serves as a key intermediate for the synthesis of a variety of fused heterocyclic systems and other derivatives.
The reaction of 4-chloropyrido[2,3-d]pyrimidine (B1583968) derivatives with hydrazine hydrate typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or dioxane. The resulting hydrazinyl group is highly reactive and can undergo condensation reactions with aldehydes, ketones, and other carbonyl compounds to form hydrazones. Furthermore, the hydrazinyl moiety can be utilized in cyclization reactions to construct fused triazolo- or tetrazolo-ring systems onto the pyrido[2,3-d]pyrimidine core nih.govresearchgate.net.
For example, 2-hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-ones have been synthesized by reacting the corresponding 2-thioxo derivatives with hydrazine hydrate. These hydrazinyl derivatives were then condensed with various aromatic aldehydes to produce arylidene hydrazinyl derivatives with potent antimicrobial activities nih.gov.
Other Heteroatom Nucleophile Incorporations
Beyond nitrogen nucleophiles, the C-4 position of this compound can also be functionalized with other heteroatoms, such as oxygen and sulfur, although these reactions are less commonly reported for this specific scaffold.
The introduction of oxygen nucleophiles, such as alkoxides or phenoxides, would lead to the formation of 4-alkoxy- or 4-aryloxy-2-phenylpyrido[2,3-d]pyrimidines. Similarly, reaction with sulfur nucleophiles, like thiolates, would yield 4-(alkylthio)- or 4-(arylthio)-2-phenylpyrido[2,3-d]pyrimidines. While direct nucleophilic substitution with these heteroatoms on the 4-chloro-2-phenyl derivative is not extensively documented, related transformations on similar heterocyclic systems suggest the feasibility of such reactions.
For instance, copper-catalyzed cross-coupling reactions have been successfully employed to introduce O-aryl and S-aryl substituents at the C-4 position of 2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones nih.gov. This methodology highlights the potential for forming C-O and C-S bonds at this position. A 2-ethoxy derivative of a more complex pyrido[2,3-d]pyrimidine has also been synthesized, indicating that the introduction of alkoxy groups is achievable nih.gov. The synthesis of 4-phenoxy-pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors further supports the potential for introducing oxygen-linked substituents at the C-4 position rsc.org.
Functionalization at Peripheral Positions (C-2, C-5, C-6)
In addition to the highly reactive C-4 position, the this compound scaffold can be further modified at the C-2 phenyl ring and the C-5 and C-6 positions of the pyridine ring.
Modifying the Phenyl Moiety at C-2
Modification of the phenyl group at the C-2 position is typically achieved by utilizing appropriately substituted benzoyl chlorides or related precursors during the synthesis of the pyrido[2,3-d]pyrimidine ring system, rather than by direct substitution on the pre-formed heterocycle. This approach allows for the introduction of a wide variety of substituents onto the phenyl ring.
The synthesis of 2-arylpyrido[2,3-d]pyrimidines often involves the condensation of a substituted aminopyridine derivative with a substituted benzoyl chloride or a related carbonyl compound. For example, various 2-arylpyrido[2,3-d]pyrimidines have been synthesized using this strategy researchgate.net. This method provides a straightforward route to a diverse range of C-2 substituted analogs with different electronic and steric properties.
While direct electrophilic substitution on the C-2 phenyl ring of this compound is not a commonly reported strategy, palladium-catalyzed cross-coupling reactions on related heterocyclic systems suggest a potential avenue for such modifications researchgate.netibmmpeptide.com.
Table 2: Examples of Substituted 2-Phenylpyrido[2,3-d]pyrimidines Synthesized from Substituted Precursors
| C-2 Phenyl Substituent | Method of Introduction | Reference |
| 2,4-Dichlorophenyl | Use of 2,4-dichlorobenzoyl chloride in synthesis | nih.gov |
| 2,6-Dichlorophenyl | Use of 2,6-dichlorophenyl precursor in synthesis | mdpi.com |
| 3-(Methylsulfanyl)phenyl | Use of 3-methylthio-aniline in synthesis | mdpi.com |
Introduction of Substituents on the Pyridine Ring
The pyridine ring of the this compound core can also be functionalized, primarily at the C-5 and C-6 positions. Various synthetic strategies have been developed to introduce substituents at these positions, further expanding the chemical diversity of this heterocyclic system.
One common approach to functionalize the pyridine ring is through electrophilic attack on the 5-position of an activated pyrimidine precursor during the ring-forming reaction jocpr.com. For example, the reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds can yield various 5, 6, and 7-substituted pyrido[2,3-d]pyrimidines jocpr.com.
Halogenation at the C-5 position of the pyrido[2,3-d]pyrimidine ring has been reported, providing a handle for further derivatization through cross-coupling reactions. For instance, 5-bromo derivatives of pyrido[2,3-d]pyrimidines have been synthesized and utilized in subsequent palladium-catalyzed coupling reactions mdpi.com. The synthesis of 5-chloro-pyrido[3,4-d]pyrimidine analogues also demonstrates the feasibility of halogenation on the pyridine ring researchgate.net.
Furthermore, the synthesis of pyrido[2,3-d]pyrimidines with substituents at the C-6 position has been achieved, often by starting with appropriately substituted pyrimidine precursors mdpi.comresearchgate.net.
Annulation Reactions and Fused Ring Systems of this compound
The activated C4-chloro substituent of this compound serves as a versatile handle for constructing a variety of fused polycyclic heterocyclic systems. This is typically achieved through a two-step sequence involving an initial nucleophilic substitution to introduce a reactive functional group, followed by an intramolecular cyclization or annulation reaction. A key intermediate in many of these syntheses is 4-hydrazinyl-2-phenylpyrido[2,3-d]pyrimidine, formed by the reaction with hydrazine hydrate. jocpr.com This hydrazinyl derivative is the direct precursor for the synthesis of fused triazole ring systems.
Synthesis of Pyrido[2,3-d]jocpr.comgoogle.comcu.edu.egtriazolo[4,3-a]pyrimidine Derivatives
The fusion of a 1,2,4-triazole (B32235) ring onto the pyrido[2,3-d]pyrimidine core results in the tricyclic pyrido[2,3-d] jocpr.comgoogle.comcu.edu.egtriazolo[4,3-a]pyrimidine system. This is a common and well-established derivatization strategy. The general pathway involves the initial conversion of this compound into its 4-hydrazinyl counterpart, which is then cyclized using various one-carbon synthons. researchgate.netsapub.org
The reaction of this compound with hydrazine hydrate efficiently displaces the chlorine atom to yield 4-hydrazinyl-2-phenylpyrido[2,3-d]pyrimidine. jocpr.com This intermediate possesses a nucleophilic terminal amino group that is poised for cyclization with appropriate electrophiles.
Subsequent treatment of the hydrazinyl intermediate with reagents like formic acid, triethyl orthoformate, or carbon disulfide leads to the formation of the fused triazole ring. sapub.orgnih.gov For example, refluxing with formic acid results in an N-acylation followed by dehydrative cyclization to yield the parent 2-phenylpyrido[2,3-d] jocpr.comgoogle.comcu.edu.egtriazolo[4,3-a]pyrimidin-5-one. jocpr.com Similarly, reaction with carbon disulfide in a basic medium, followed by acidification, can lead to the corresponding 3-thioxo derivative.
Table 1: Synthesis of Pyrido[2,3-d] jocpr.comgoogle.comcu.edu.egtriazolo[4,3-a]pyrimidine Derivatives
| Starting Material | Intermediate | Cyclizing Reagent | Fused Product | Reference |
|---|---|---|---|---|
| This compound | 4-Hydrazinyl-2-phenylpyrido[2,3-d]pyrimidine | Formic Acid (HCOOH) | 2-Phenylpyrido[2,3-d] jocpr.comgoogle.comcu.edu.egtriazolo[4,3-a]pyrimidin-5-one | jocpr.com |
| This compound | 4-Hydrazinyl-2-phenylpyrido[2,3-d]pyrimidine | Triethyl Orthoformate (CH(OEt)3) | 2-Phenylpyrido[2,3-d] jocpr.comgoogle.comcu.edu.egtriazolo[4,3-a]pyrimidin-5-one | sapub.org |
| This compound | 4-Hydrazinyl-2-phenylpyrido[2,3-d]pyrimidine | Carbon Disulfide (CS2) | 2-Phenyl-3-thioxo-2,3-dihydropyrido[2,3-d] jocpr.comgoogle.comcu.edu.egtriazolo[4,3-a]pyrimidin-5-one | sapub.org |
| This compound | 4-Hydrazinyl-2-phenylpyrido[2,3-d]pyrimidine | Aromatic Aldehydes (Ar-CHO) | 3-Aryl-2-phenylpyrido[2,3-d] jocpr.comgoogle.comcu.edu.egtriazolo[4,3-a]pyrimidin-5-one | nih.gov |
Formation of Other Polycyclic Pyridopyrimidine Systems
Beyond the extensively studied triazolo fusion, the 4-hydrazinyl-2-phenylpyrido[2,3-d]pyrimidine intermediate can be utilized to construct other fused heterocyclic systems, such as pyridopyrimidotriazines and pyridopyrimidotriazepines. sapub.org The synthetic strategy remains similar: leveraging the reactivity of the hydrazinyl moiety with bifunctional electrophiles to build a new ring.
For instance, the reaction of 4-hydrazinyl-2-phenylpyrido[2,3-d]pyrimidine with α-haloketones or α-haloesters can lead to the formation of a fused, seven-membered triazepine ring. The reaction proceeds via initial N-alkylation at the terminal nitrogen of the hydrazine group, followed by intramolecular cyclization.
Furthermore, annulation can also be achieved by reacting the parent this compound with nucleophiles containing additional reactive sites. For example, reaction with amino-thiols or amino-alcohols could provide intermediates for the synthesis of thiazolo- or oxazolo-fused pyridopyrimidines, respectively, although these routes are less commonly reported for this specific scaffold. Another example involves the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) systems, which demonstrates the versatility of pyrimidine precursors in constructing fused bicyclic structures. researchgate.net
Table 2: Examples of Other Polycyclic Systems from Pyrido[2,3-d]pyrimidine Precursors
| Precursor | Reagent | Fused Ring System | Product Class | Reference |
|---|---|---|---|---|
| 4-Hydrazinyl-pyridopyrimidine | Chloroacetyl chloride | jocpr.comgoogle.comcu.edu.egTriazine | Pyridopyrimidotriazine | sapub.org |
| 4-Hydrazinyl-pyridopyrimidine | α-Haloesters | jocpr.comgoogle.comcu.edu.egTriazepine | Pyridopyrimidotriazepine | sapub.org |
| Aminopyrimidine Derivative | Formic Acid | Pyrimidine | Pyrimido[4,5-d]pyrimidine | researchgate.net |
Reaction Mechanisms and Pathways of Derivatization
The derivatization of this compound is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is particularly pronounced at the C2, C4, and C6 positions. The chlorine atom at the C4 position is thus activated towards displacement by nucleophiles.
The generally accepted mechanism for this substitution is a two-step addition-elimination process.
Addition of Nucleophile : A nucleophile (e.g., the nitrogen atom of hydrazine) attacks the electron-deficient C4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate carries a negative charge that is delocalized over the pyrimidine ring, with resonance structures placing the charge on the electronegative nitrogen atoms, thereby stabilizing the complex.
Elimination of Leaving Group : The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.
Theoretical studies on related 2,4-dichloropyrimidines suggest that the C4 position is generally more reactive towards nucleophiles than the C2 position. stackexchange.com This regioselectivity is attributed to a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 carbon, making it more electrophilic. Additionally, the Meisenheimer complex formed by attack at C4 is better stabilized by resonance. stackexchange.com
The pathway for annulation reactions follows this initial SNAr step. In the synthesis of pyrido[2,3-d] jocpr.comgoogle.comcu.edu.egtriazolo[4,3-a]pyrimidines, the 4-hydrazinyl intermediate undergoes an intramolecular cyclization. When using formic acid, for example, the pathway involves:
N-Acylation : The terminal amino group of the hydrazinyl substituent is acylated by formic acid to form a 4-(2-formylhydrazinyl) intermediate.
Intramolecular Cyclization : Under heating, the endocyclic N1 atom of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group.
Dehydration : The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic triazole ring, yielding the final fused product. A similar mechanism involving intramolecular cyclization and elimination of a small molecule (e.g., ethanol from triethyl orthoformate) occurs with other one-carbon synthons.
Exploration of Biological Activities and Molecular Mechanisms
Antimicrobial Research
Derivatives based on the 4-Chloro-2-phenylpyrido[2,3-d]pyrimidine core have been investigated for their potential to combat microbial infections, demonstrating both antibacterial and antifungal properties.
The bacterial fatty acid synthesis pathway is a well-established target for the discovery of new antibacterial agents. Within this pathway, the enzyme biotin (B1667282) carboxylase (BC), a component of the acetyl-CoA carboxylase (ACCase) complex, is essential for the first committed step of fatty acid biosynthesis, making it a promising broad-spectrum target. nih.gov
A novel series of N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives, synthesized from the this compound intermediate, have been identified as potent antibacterial agents targeting the BC enzyme. frontiersin.org Molecular docking studies have shown that these compounds can effectively bind to the active site of biotin carboxylase. frontiersin.org The pyrido[2,3-d]pyrimidine (B1209978) scaffold has been shown to occupy the active pocket of biotin carboxylase, competing with ATP for binding and acting as a selective inhibitor. nih.govtandfonline.com This inhibition disrupts the fatty acid synthesis necessary for bacterial membrane biogenesis. tandfonline.com
Research has focused on optimizing these pyridopyrimidine inhibitors to improve their potency and ability to permeate the complex membranes of Gram-negative bacteria like E. coli and P. aeruginosa. acs.org While initial lead compounds showed promise, medicinal chemistry efforts have sought to enhance their physicochemical properties to overcome challenges related to membrane penetration and efflux pump recognition. acs.org
Table 1: Examples of Pyrido[2,3-d]pyrimidine Derivatives and Their Antibacterial Target
| Compound Class | Target Enzyme | Mechanism of Action | Target Organisms |
| N-substituted 2-phenylpyrido[2,3-d]pyrimidines | Biotin Carboxylase (BC) | Competitive inhibition at the ATP-binding site | Gram-positive and Gram-negative bacteria |
The pyrido[2,3-d]pyrimidine scaffold has also been utilized in the development of agents with antifungal properties. Studies have evaluated derivatives against various fungal pathogens, including clinically important Candida strains. nih.govnih.gov For instance, a series of 1,2,4-triazole (B32235) fused pyrido[2,3-d]pyrimidine derivatives demonstrated notable fungicidal activity. nih.gov
The mechanism of action for the antifungal activity of some derivatives is also linked to the inhibition of biotin carboxylase, indicating a broad-spectrum antimicrobial potential for this class of compounds. nih.gov Structure-activity relationship (SAR) investigations have revealed that the antifungal efficacy can be enhanced by specific substitutions on the core structure. For example, the presence of trifluoromethyl, fluoro, bromo, and nitro groups on phenyl rings attached to the pyrido[2,3-d]pyrimidine scaffold was found to increase antifungal activity. nih.gov
A critical aspect of developing new antibiotics is understanding the potential for resistance development. Studies on pyridopyrimidine inhibitors of biotin carboxylase have investigated this phenomenon. In research involving P. aeruginosa, spontaneous resistance to these inhibitors occurred at very low frequencies (between 10⁻⁸ to 10⁻⁹). acs.org However, the resistant isolates that did emerge showed alarmingly high increases in the minimum inhibitory concentration (MIC), with shifts of 16 to over 128-fold compared to the original strain. acs.org Whole-genome sequencing of these resistant isolates revealed that high-level resistance could arise from either mutations in the target enzyme, biotin carboxylase, or through the overexpression of efflux pumps. acs.org
Anticancer and Antitumor Investigations
The pyrido[2,3-d]pyrimidine nucleus is a prominent scaffold in the design of anticancer agents, particularly kinase inhibitors. mdpi.com Kinases are a family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of various tyrosine kinases, which are crucial in cancer cell proliferation, survival, and metastasis. acs.org
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. While first-generation EGFR inhibitors are effective, their efficacy is often limited by the emergence of resistance, frequently through a secondary mutation in the EGFR kinase domain known as T790M. nih.gov This has driven the development of new generations of inhibitors capable of targeting both the wild-type (EGFRWT) and the resistant mutant (EGFRT790M) forms of the enzyme. nih.govnih.gov
The pyrido[2,3-d]pyrimidine core has been instrumental in creating highly specific inhibitors against EGFRT790M. nih.gov Numerous studies have reported the design and synthesis of novel pyrido[2,3-d]pyrimidine derivatives that demonstrate potent inhibitory activity against both EGFRWT and EGFRT790M. For example, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated, with some compounds showing high inhibitory activity. nih.gov One particular compound from this series, 8a , exhibited IC₅₀ values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively. nih.gov
Another study focused on designing selective inhibitors for the EGFR L858R/T790M double mutant. A promising compound, B1 , emerged from a series of novel pyrido[2,3-d]pyrimidine structures. tandfonline.com This compound displayed an IC₅₀ value of 13 nM against the EGFR L858R/T790M mutant kinase and showed a selectivity of over 76-fold for the mutant compared to EGFRWT. tandfonline.com These findings highlight the versatility of the pyrido[2,3-d]pyrimidine scaffold in generating potent and selective next-generation EGFR inhibitors.
Table 2: Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives against EGFR
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| 8a | EGFRWT | 0.099 | nih.gov |
| EGFRT790M | 0.123 | nih.gov | |
| B1 | EGFR L858R/T790M | 0.013 | tandfonline.com |
| EGFRWT | >0.988 | tandfonline.com |
Kinase Inhibition Profiles
Cyclin-Dependent Kinase (CDK4/cyclin D1) Inhibition
The pyrido[2,3-d]pyrimidine structure is a critical component in a variety of bioactive compounds, notably those with anticancer properties attributed to the inhibition of cyclin-dependent kinases (CDKs). nih.gov This scaffold is the foundation for the FDA-approved CDK4/6 inhibitor, Palbociclib, which is utilized in the treatment of breast cancer. nih.govmdpi.com
Research has identified specific pyrido[2,3-d]pyrimidine derivatives with potent inhibitory activity. One such potent anticancer molecule was found to inhibit PDGFRβ, EGFR, and CDK4/Cyclin D1 kinases. nih.gov Further studies on other derivatives demonstrated that they not only inhibit CDK4/6 but also promote apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells by activating Bax, p53, and caspase-3, while down-regulating Bcl2. nih.gov Specific compounds from this class have shown direct inhibition of CDK6 with IC50 values in the nanomolar range. nih.gov For instance, one compound directly inhibited CDK6 with an IC50 of 115.38 nM, while another showed an IC50 of 726.25 nM. nih.gov
Table 1: CDK6 Inhibition by Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 116 | CDK6 | 115.38 | nih.gov |
| Compound 117 | CDK6 | 726.25 | nih.gov |
Platelet-Derived Growth Factor Receptor (PDGFRβ) Inhibition
Certain pyrido[2,3-d]pyrimidinone derivatives have demonstrated multi-kinase inhibitory effects. A notable example is a potent anticancer compound that, in addition to inhibiting CDK4/Cyclin D1 and EGFR, also effectively inhibits the Platelet-Derived Growth Factor Receptor β (PDGFRβ). nih.gov This highlights the scaffold's potential for developing multi-targeted cancer therapies.
Monopolar Spindle Kinase 1 (MPS1) Inhibition
Monopolar Spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a crucial component of the spindle assembly checkpoint and a target for cancer therapy. While extensive research has focused on the related pyrido[3,4-d]pyrimidine (B3350098) scaffold for MPS1 inhibition, the broader class of pyridopyrimidines has been investigated for activity against various kinases.
Wee1 Kinase Inhibition
The pyrido[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. The compound PD0166285, a pyrido[2,3-d]pyrimidine, was identified as a potent inhibitor of Wee1 activity at nanomolar concentrations. nih.gov By inhibiting Wee1, PD0166285 abrogates the G2 checkpoint, leading to premature cell division and subsequent cell death in cancer cells, demonstrating its potential as an effective anti-cancer agent. nih.gov
PI3K/mTOR Pathway Modulation
The Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway is frequently overactivated in cancer, making it a key therapeutic target. Pyrido[2,3-d]pyrimidine derivatives have been shown to have significant inhibitory effects against kinases in this pathway, including PI3K and mTOR. nih.govrsc.org A series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives were identified as structurally novel and potent PI3K/mTOR dual inhibitors, representing a promising approach for cancer treatment. nih.gov While related scaffolds like pyrido[3,2-d]pyrimidines have also yielded potent PI3K/mTOR inhibitors, the [2,3-d] isomer series has proven effective in its own right. nih.govmdpi.com
Other Kinase Targets (c-Src, FGFr, EPH, TTK)
The therapeutic potential of pyrido[2,3-d]pyrimidine derivatives extends to several other important kinase targets.
c-Src and FGFr: A highly potent tyrosine kinase inhibitor with a pyrido[2,3-d]pyrimidine core was found to inhibit c-Src (cellular sarcoma) and FGFr (Fibroblast Growth Factor Receptor). nih.gov
EPH: The ephrin receptors, a family of receptor tyrosine kinases often overexpressed in cancers, are also targeted by this class of compounds. The derivative PD-173955, chemically identified as 6-(2,6-dichlorophenyl)-8-methyl-2-([3-(methylsulfanyl)phenyl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-one, is known to target the EPH receptor family. mdpi.com
TTK: Threonine Tyrosine Kinase (TTK) is another name for MPS1, as discussed in section 4.2.1.4.
Cellular Mechanism of Action Studies (In Vitro)
The anticancer activity of pyrido[2,3-d]pyrimidine derivatives is underpinned by their ability to induce cell cycle arrest and apoptosis in cancer cells.
In vitro studies have shown that these compounds can trigger cell death through multiple mechanisms. For example, 2,4-diaminopyrido[2,3-d]pyrimidine derivatives exhibit pro-apoptotic actions through the induction of G2/M cell cycle arrest and the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov
A detailed investigation of one specific pyrido[2,3-d]pyrimidine derivative revealed its remarkable ability to induce apoptosis in MCF-7 breast cancer cells. This compound increased the total apoptotic cell population by 58.3-fold compared to untreated cells and arrested the cell cycle in the G1 phase. rsc.org The total percentage of apoptotic cells (early and late) reached 36.14% after treatment, compared to just 0.62% in the control group. rsc.org
Other studies have corroborated these findings. A separate series of pyrido[2,3-d]pyrimidine derivatives was shown to induce apoptosis in prostate cancer (PC-3) cells by causing G1 cell cycle arrest through a caspase-3 dependent pathway. researchgate.net Similarly, another derivative, compound 8a, was found to arrest the cell cycle at the pre-G1 phase and induce a 5.3-fold increase in caspase-3 levels in PC-3 cells. nih.gov
Table 2: In Vitro Cellular Effects of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|---|
| Compound 4 | MCF-7 | Apoptosis Induction, Cell Cycle Arrest | 58.3-fold increase in apoptosis; G1 phase arrest | rsc.org |
| Compound 15f | PC-3 | Apoptosis Induction, Cell Cycle Arrest | G1 phase arrest; Caspase-3 dependent | researchgate.net |
| Compound 8a | PC-3 | Apoptosis Induction, Cell Cycle Arrest | 5.3-fold increase in Caspase-3; Pre-G1 arrest | nih.gov |
| 2,4-diamino derivative | - | Apoptosis Induction, Cell Cycle Arrest | G2/M phase arrest; Caspase-3 activation | nih.gov |
An extensive review of scientific literature reveals a significant body of research on the biological activities of the broader pyrido[2,3-d]pyrimidine class of compounds. However, specific data focusing solely on the chemical compound “this compound” for the outlined biological activities is not available in the reviewed sources.
The provided search results discuss various derivatives of the pyrido[2,3-d]pyrimidine scaffold and their effects on cancer cell lines, enzymatic inhibition, and herbicidal action. For instance, different substituted pyrido[2,3-d]pyrimidines have been shown to exhibit anti-proliferative effects, induce apoptosis, and cause cell cycle arrest in various cancer cell lines. Similarly, certain analogues are recognized as inhibitors of Dihydrofolate Reductase (DHFR) and Protoporphyrinogen Oxidase (PPO).
Crucially, these findings are associated with specific derivatives that differ in their substitution patterns from "this compound". Attributing these specific biological activities and molecular mechanisms to the exact compound specified in the request would be scientifically inaccurate without direct experimental evidence.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on “this compound” based on the currently available research literature and strictly adhering to the requested outline. The creation of such an article would require speculative claims that are not supported by direct scientific findings for this specific molecule.
Other Noteworthy Biological Activities
Beyond their well-documented roles as kinase inhibitors in cancer therapy, derivatives of the 2-phenylpyrido[2,3-d]pyrimidine nucleus have been investigated for a variety of other therapeutic applications. These explorations have revealed a broad spectrum of biological activities, highlighting the versatility of this heterocyclic system.
The pyrido[2,3-d]pyrimidine scaffold has been explored for its potential as an antiviral agent. jocpr.comresearchgate.net While specific studies on this compound are not extensively available in the public domain, research on related structures provides insights into the antiviral potential of this class of compounds.
For instance, a series of 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines were synthesized and evaluated for their antiviral properties. Several of these compounds demonstrated good activity against the herpes simplex virus (HSV). nih.gov In the context of Human Immunodeficiency Virus (HIV), the broader pyrimidine (B1678525) class has been a source of various antiviral agents. researchgate.net However, in a study evaluating a series of new pyrimidine analogues, none of the tested compounds showed inhibitory activity against HIV-1 and HIV-2 replication in cell culture. While some compounds showed modest activity against the Hepatitis C Virus (HCV) replicon system, they did not meet the criteria for a selective inhibitor. nih.gov
Further research is required to specifically determine the anti-HCV and anti-HIV efficacy of this compound and its close derivatives.
The fight against infectious diseases such as malaria and tuberculosis continues to be a global health priority, and novel chemical entities are urgently needed. The pyrido[2,3-d]pyrimidine framework has been identified as a promising scaffold for the development of both antimalarial and anti-tubercular agents. jocpr.commdpi.com
In the realm of antimalarial research, various pyrimidine derivatives have been synthesized and screened for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For example, novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives have been investigated as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR). Several of these compounds exhibited significant antimalarial activity against both chloroquine-sensitive and -resistant strains of the parasite. nih.gov
Inflammation and oxidative stress are implicated in the pathogenesis of numerous chronic diseases. The pyrido[2,3-d]pyrimidine scaffold has been investigated for its potential to modulate these processes. jocpr.commdpi.comnih.gov
Several studies have reported the synthesis of pyrido[2,3-d]pyrimidine derivatives with significant anti-inflammatory and antioxidant activities. mdpi.comnih.govresearchgate.net For example, a series of novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives demonstrated notable antioxidant properties. mdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators.
The antioxidant activity of these compounds is typically evaluated through their ability to scavenge free radicals. The presence of specific substituents on the pyrido[2,3-d]pyrimidine core can significantly influence their antioxidant capacity.
Phosphodiesterase-5 (PDE-5) is a key enzyme in various physiological processes, and its inhibition has been a successful strategy for the treatment of erectile dysfunction and pulmonary hypertension. The pyrido[2,3-d]pyrimidine nucleus is structurally related to known PDE-5 inhibitors like sildenafil, which features a pyrazolo[4,3-d]pyrimidine core. nih.gov
Structure-activity relationship (SAR) studies of various heterocyclic compounds as PDE-5 inhibitors have provided insights into the key structural features required for potent inhibition. nih.gov While direct inhibitory data for this compound against PDE-5 is not extensively documented, the general scaffold is recognized for its potential in this area. The development of selective and potent PDE-5 inhibitors remains an active area of research, with the pyrido[2,3-d]pyrimidine skeleton serving as a valuable template.
The pyrido[2,3-d]pyrimidine scaffold has also been explored for its potential to modulate the central nervous system, with studies reporting anticonvulsant, analgesic, and general CNS depressant activities for some derivatives. nih.govnih.gov
For instance, a series of 2-substituted-3-arylpyrido[2,3-d]pyrimidinones were synthesized and evaluated for their anticonvulsant properties. Certain compounds within this series, particularly those with a 2-oxo-2-(4-pyridyl)ethyl group at the 2-position and a 2-substituted phenyl moiety at the 3-position, displayed potent anti-seizure activity in preclinical models. nih.gov The analgesic effects of pyrido[2,3-d]pyrimidine derivatives have also been noted, suggesting their potential in pain management. jocpr.comnih.gov
The diverse CNS activities of this class of compounds underscore the potential for developing novel therapeutic agents for a range of neurological disorders.
| Compound Class | Biological Activity | Research Findings |
| 7-amino/7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines | Antiviral | Some compounds showed good activity against Herpes Simplex Virus (HSV). nih.gov |
| 4-amino benzoic acid (PABA)-substituted pyrimidines | Antimalarial | Several derivatives displayed significant activity against chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov |
| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives | Antioxidant | Demonstrated notable antioxidant properties in preclinical studies. mdpi.com |
| 2-substituted-3-arylpyrido[2,3-d]pyrimidinones | Anticonvulsant | Certain derivatives exhibited potent anti-seizure activity in murine models. nih.gov |
Structure Activity Relationship Sar Studies
Impact of Substituents at the C-4 Position on Biological Activity
The C-4 position of the pyrido[2,3-d]pyrimidine (B1209978) core is a critical site for modification, offering a strategic point to modulate biological activity and explore chemical diversity.
The chlorine atom at the C-4 position is not typically essential for direct interaction with biological targets but serves as a vital synthetic handle for introducing a wide array of functional groups. Its role as an excellent leaving group facilitates nucleophilic substitution reactions, making the 4-chloro derivative a key intermediate in the synthesis of diverse analogues. mdpi.comnih.gov This strategy allows for the systematic exploration of the chemical space around the C-4 position.
The synthesis of 4-substituted pyrido[2,3-d]pyrimidines often begins with the corresponding 4-chloro precursor. nih.gov For instance, the creation of a library of C-4 substituted compounds, including those with N-alkyl, N-aryl, O-aryl, and S-aryl groups, was achieved through palladium- or copper-catalyzed cross-coupling reactions starting from a 4-chloro-substituted pyrido[2,3-d]pyrimidin-7(8H)-one. mdpi.com This highlights the versatility of the C-4 chlorine in enabling access to a broad range of derivatives for SAR studies. mdpi.com
Replacing the C-4 chlorine with various amine-containing moieties and other nucleophiles has been a fruitful strategy for discovering potent inhibitors for several biological targets, including various kinases. The nature of the substituent introduced at this position can drastically alter the compound's potency and selectivity.
For example, in the development of EGFR kinase inhibitors, the 4-chloro intermediate is reacted with various aliphatic amines to produce a series of derivatives. nih.gov The biological activity of these resulting compounds is then evaluated to determine the optimal substituent.
Studies on pyrido[2,3-d]pyrimidines as anticancer agents have shown that modifying a piperazine (B1678402) moiety at the C-4 position can significantly impact activity. Enhanced anticancer efficacy was observed when the piperazine was functionalized with a phenyl ring bearing an electron-donating group. nih.gov Conversely, substitution with an electron-withdrawing group or an unsubstituted phenyl ring did not yield the same improvement. nih.gov This demonstrates that the electronic properties of the C-4 substituent are a key determinant of biological activity.
The following table summarizes the effect of different C-4 substituents on the biological activity of pyrido[2,3-d]pyrimidine derivatives against specific cancer cell lines.
| Compound ID | C-4 Substituent | Target/Cell Line | Activity (IC50 in µM) |
| 91 | 1-phenylpiperazine | MCF-7 | Less potent |
| 92 | 1-(4-methoxyphenyl)piperazine | MCF-7 | More potent |
This table illustrates that the addition of an electron-donating methoxy (B1213986) group on the terminal phenyl ring of the C-4 substituent enhances anticancer activity. nih.gov
Significance of the Phenyl Group at C-2 on Biological Efficacy
The phenyl group at the C-2 position is a crucial structural feature for the biological activity of this class of compounds. It often anchors the molecule within the binding site of a target protein, and modifications to this ring can fine-tune the inhibitory potential. For instance, in a series of PI3K/mTOR inhibitors, the 2-(3-hydroxyphenyl) group was kept constant while other parts of the molecule were varied, indicating its importance for kinase binding. mdpi.com
Research into mTOR inhibitors has shown that the substitution pattern on the C-2 phenyl ring is critical. A combination of an electron-donating group at the para position and a hydrogen bond donor at the meta position of the phenyl ring resulted in strong mTOR inhibitory activity. nih.gov This suggests that both electronic and steric factors of the C-2 phenyl ring play a role in molecular recognition and binding affinity.
Modulation of Activity via Substitutions on the Pyrido and Pyrimidine (B1678525) Rings
Beyond the C-2 and C-4 positions, substitutions on the fused pyrido and pyrimidine rings offer another avenue for modulating biological activity.
The electronic nature of substituents on the aromatic rings can profoundly influence the compound's interaction with its biological target. Studies have often found that the presence of electron-donating groups on an aromatic nucleus is associated with increased anticancer action. nih.gov For example, a derivative with a methoxy group (electron-donating) on the aromatic ring of a Schiff base at C-4 was more active than a similar compound bearing a nitro group (electron-withdrawing). nih.gov
However, the effect of substituents can be target-dependent. In a study of cyanopyridones and pyrido[2,3-d]pyrimidines as anticancer agents, p-phenyl substitution with electron-withdrawing groups like 4-Cl and 2,4-di-Cl led to greater anticancer activities than derivatives with electron-donating groups such as 4-OH and 4-OCH3. mdpi.com This highlights the importance of tailoring the electronic properties of the substituents to the specific biological target.
The table below shows the impact of electron-donating vs. electron-withdrawing groups on the phenyl ring of pyrido[2,3-d]pyrimidine derivatives on their anticancer activity.
| Compound ID | Phenyl Substituent | Electronic Effect | Cell Line | Activity (IC50 in µM) |
| 6a | 4-OH | Donating | HepG2 | 19.33 |
| 6b | 4-Cl | Withdrawing | HepG2 | 2.68 |
| 7e | 4-OCH3 | Donating | MCF-7 | 26.31 |
| 7b | 4-Cl | Withdrawing | MCF-7 | 6.22 |
| 7c | 2,4-di(Cl)2 | Withdrawing | MCF-7 | 5.89 |
This data indicates that for this particular series of compounds, electron-withdrawing substituents on the phenyl ring are more favorable for anticancer activity against HepG2 and MCF-7 cell lines. mdpi.com
Stereochemistry and the ability of a molecule to adopt a specific conformation are critical for its interaction with a chiral biological target like a receptor or enzyme. For pyrido[2,3-d]pyrimidine derivatives, the introduction of chiral centers can lead to enantiomers with significantly different biological activities.
For instance, a study on novel antagonists for the PAC1 receptor, based on a pyrido[2,3-d]pyrimidine scaffold, identified a lead compound with a stereocenter at the C-5 position of the pyridine (B92270) ring. nih.gov The synthesis and evaluation of a series of derivatives, including compound 2o (2-Amino-5-(3-trifluoromethoxy-phenyl)-5,8-dihydro-3H,6H-pyrido[2,3-d]pyrimidine-4,7-dione), demonstrated that specific stereoisomers could have more potent antagonistic activities. This underscores the importance of controlling the stereochemistry during synthesis to achieve the desired therapeutic effect. nih.gov The conformational flexibility of substituents, particularly bulky groups on the phenyl rings, can also influence how the molecule fits into a binding pocket, thereby affecting its efficacy.
Structure-Based Design Principles and Pharmacophore Identification
Structure-based design and pharmacophore modeling are essential strategies in the development of potent and selective inhibitors based on the pyrido[2,3-d]pyrimidine core. By leveraging computational tools like molecular docking and homology modeling, researchers can elucidate the binding modes of these compounds within the active sites of their target proteins, guiding the rational design of new analogues with improved activity. nih.govresearchgate.net
A common theme in the design of pyrido[2,3-d]pyrimidine-based kinase inhibitors is the mimicry of the adenine (B156593) portion of ATP. The flat, aromatic pyrido[2,3-d]pyrimidine ring system is adept at occupying the adenine binding pocket, forming key hydrogen bonds and hydrophobic interactions with the hinge region of the kinase. nih.gov Molecular docking studies have repeatedly shown that the pyrimidine nitrogen atoms are crucial for establishing these hinge-binding interactions, a cornerstone of their inhibitory mechanism. rsc.orgtandfonline.com
Pharmacophore Features: A general pharmacophore model for pyrido[2,3-d]pyrimidine-based kinase inhibitors typically includes:
A heterocyclic core: The pyrido[2,3-d]pyrimidine scaffold acts as the primary anchor in the ATP binding site.
Hydrogen bond donors and acceptors: Positioned on the core and its substituents to interact with the kinase hinge region.
Hydrophobic/Aromatic groups: Substituents at various positions (commonly C2, C4, C5, and C7) that occupy hydrophobic pockets within the active site to enhance binding affinity and selectivity. nih.gov
Solvent-exposed region: Often a position where larger, more polar groups can be introduced to improve pharmacokinetic properties without disrupting binding.
Design Principles Across Different Kinase Targets:
The versatility of the pyrido[2,3-d]pyrimidine scaffold allows for targeted modifications to achieve selectivity for different kinases.
eEF-2K Inhibitors: For eukaryotic elongation factor-2 kinase (eEF-2K), a homology model was used to guide the design of pyrido[2,3-d]pyrimidine-2,4-dione derivatives. nih.govnih.gov SAR studies revealed that the pyridine ring and a carboxamide (CONH2) group at the R2 position are essential for activity. The optimal substituents were found to be an ethyl group at R1 and a cyclopropyl (B3062369) group at R3. nih.gov
Table 1: SAR of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors
| Compound | R1 | R2 | R3 | IC50 (nM) nih.gov |
|---|---|---|---|---|
| 6 | Ethyl | CONH2 | Cyclopropyl | 420 |
| 9 | Methyl | CONH2 | Cyclopropyl | 930 |
| 12 | Ethyl | H | Cyclopropyl | Inactive |
EGFR Inhibitors: In the design of inhibitors for Epidermal Growth Factor Receptor (EGFR), particularly the drug-resistant T790M mutant, the focus has been on creating compounds that can form covalent bonds or exploit subtle differences in the active site. The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold has been identified as a key feature. nih.gov Molecular docking studies confirmed that these compounds fit well into the EGFR active site. SAR exploration indicated that electron-donating groups on a phenyl ring attached to the core could be beneficial for activity. nih.gov
Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives against EGFR
| Compound | EGFRWT IC50 (µM) nih.gov | EGFRT790M IC50 (µM) nih.gov |
|---|---|---|
| 8a | 0.099 | 0.123 |
| 8b | 0.214 | 0.198 |
| 9a | 0.187 | 0.201 |
PIM-1 Kinase Inhibitors: For PIM-1 kinase, a serine/threonine kinase implicated in cancer, molecular docking studies were instrumental in elucidating the binding mode of potent inhibitors. rsc.orgrsc.org The design strategy involved anchoring key pharmacophoric groups onto the pyrido[2,3-d]pyrimidine scaffold. rsc.org Docking results for a highly active compound (Compound 4) showed a crucial hydrogen bond interaction between its cyano group and the side chain of Lys67 in the PIM-1 active site, validating the design approach. rsc.org
Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives against PIM-1 Kinase
| Compound | PIM-1 Kinase IC50 (nM) rsc.org | Cytotoxicity (MCF-7) IC50 (µM) rsc.org |
|---|---|---|
| 4 | 11.4 | 0.57 |
| 10 | 17.2 | 3.12 |
| 11 | Not Tested | 1.31 |
Bcr-Abl Inhibitors: The derivative PD180970 is a potent ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase. nih.gov Its design as an inhibitor that can bind to a conformational state between the typical active (DFG-in) and inactive (DFG-out) states highlights a more advanced structure-based design principle aimed at achieving high potency and selectivity. nih.gov
Table 4: Inhibitory Activity of PD180970 against Abl Kinase
| Activity Measured | IC50 (nM) |
|---|---|
| p210Bcr-Abl Autophosphorylation (in vitro) | 5 nih.gov |
| Purified recombinant Abl kinase (in vitro) | 2.2 nih.gov |
| p210Bcr-Abl Phosphorylation (in vivo) | 170 nih.gov |
Computational Chemistry and Molecular Modeling
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Chloro-2-phenylpyrido[2,3-d]pyrimidine, these studies have been instrumental in elucidating its binding modes with various protein targets.
Prediction of Binding Modes and Interaction Analysis with Target Proteins
Molecular docking simulations have been employed to predict the binding orientation of pyrido[2,3-d]pyrimidine (B1209978) derivatives within the active sites of several key proteins implicated in disease, such as Biotin (B1667282) Carboxylase, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1, and Monopolar Spindle 1 (MPS1).
Biotin Carboxylase: Docking studies on pyrido[2,3-d]pyrimidine derivatives have shown that they can effectively occupy the active pocket of bacterial Biotin Carboxylase, an essential enzyme in fatty acid synthesis, making it a target for antimicrobial agents. ekb.eg The core scaffold of this compound allows it to fit within this pocket, with the phenyl and chloro substituents potentially forming additional interactions that enhance binding affinity.
EGFR: The pyrido[2,3-d]pyrimidine nucleus is a recognized scaffold for EGFR inhibitors. nih.gov Docking models suggest that the flat heterocyclic ring system can occupy the adenine-binding pocket of the ATP binding site. nih.gov The 2-phenyl group can extend into a hydrophobic region, while the 4-chloro substituent may form specific interactions with amino acid residues within the active site.
CDK4/cyclin D1: As a key regulator of the cell cycle, CDK4/cyclin D1 is a significant target in cancer therapy. Molecular modeling of pyrido[2,3-d]pyrimidine derivatives has revealed their potential to bind to the ATP-binding site of CDK4. The core ring structure mimics the adenine (B156593) moiety of ATP, a common feature of kinase inhibitors.
MPS1: This kinase is crucial for proper chromosome segregation and is a target in oncology. The pyrido[3,4-d]pyrimidine (B3350098) backbone, structurally similar to the [2,3-d] isomer, has been shown to have a strong hydrophobic effect with the hinge region of MPS1. nih.gov It is anticipated that this compound would adopt a similar binding mode, with the pyrimidine (B1678525) ring being a key interaction point. nih.gov
Elucidation of Key Hydrogen Bonding and Van der Waals Interactions
The stability of the ligand-protein complex is determined by various non-covalent interactions. For this compound and its analogs, both hydrogen bonds and van der Waals forces are critical.
Hydrogen Bonding: The nitrogen atoms within the pyrido[2,3-d]pyrimidine ring system are key hydrogen bond acceptors. For instance, in studies with MPS1, the pyrimidine ring was observed to form a hydrogen bond with Gly605. nih.gov Similar interactions are predicted with the hinge region of other kinases like EGFR and CDK4.
| Target Protein | Predicted Interacting Residues | Key Interactions |
|---|---|---|
| Biotin Carboxylase | Active site pocket residues | Hydrophobic interactions, potential H-bonds |
| EGFR | Met769, Thr790, Thr854 | H-bonds with pyrimidine ring, hydrophobic interactions with phenyl group |
| CDK4/cyclin D1 | Hinge region residues | H-bonds mimicking ATP binding |
| MPS1 | Gly605, I531, V539, M602 | H-bond with pyrimidine ring, extensive van der Waals contacts |
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can predict its optimized geometry, charge distribution, and reactivity. These calculations help in understanding how the molecule will behave in a biological environment and can guide the synthesis of new analogs with improved properties.
Energy Gap Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can be an indicator of higher biological activity. For heterocyclic compounds, this energy gap can be correlated with their efficacy as, for example, anticancer or antimicrobial agents. The analysis of the HOMO-LUMO gap for this compound can thus provide valuable information about its potential bioactivity.
| Computational Parameter | Significance |
|---|---|
| Optimized Geometry (DFT) | Provides the most stable 3D conformation of the molecule. |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap often implies higher reactivity. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational strategies used to identify and optimize lead compounds. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to find novel molecules that match the model and are therefore likely to be active.
A notable application of these techniques was in the design of novel pyrido[2,3-d]pyrimidine derivatives as selective inhibitors of human thymidylate synthase (hTS), a crucial enzyme in DNA biosynthesis and a target for cancer therapy. nih.govresearchgate.net In one study, researchers performed virtual screening on a database of pyrido[2,3-d]pyrimidine compounds. This process led to the design of a focused library of 42 new derivatives. nih.gov
Subsequent molecular docking studies on this library identified four specific ligands—T13, T36, T39, and T40—as having superior docking scores and interactions with the catalytic sites of the hTS protein compared to the standard drug, raltitrexed. nih.gov These compounds were found to interact with critical amino acid residues, including Cys195, which is essential for the enzyme's anticancer activity. nih.gov This integrated approach of virtual screening and pharmacophore mapping successfully narrowed down a large chemical space to a few promising candidates for further development.
Table 1: Top-Ranked Pyrido[2,3-d]pyrimidine Derivatives from Virtual Screening Against hTS This table is generated based on findings from a study on novel thymidylate synthase inhibitors. nih.gov
| Compound ID | Key Interaction Residues | Docking Score (Relative Ranking) | Predicted Efficacy |
| T13 | Cys195, Folate binding site | High | Potent Inhibitor |
| T36 | Cys195, dUMP binding site | Very High | Potent Inhibitor |
| T39 | Cys195, Folate binding site | Very High | Potent Inhibitor |
| T40 | Cys195, dUMP binding site | Very High | Potent Inhibitor |
Molecular Dynamics Simulations to Understand Ligand-Protein Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide detailed insights into the stability of ligand-protein complexes and the specific interactions that govern binding affinity. plos.org By simulating the behavior of a ligand in the binding pocket of a protein for periods ranging from nanoseconds to microseconds, researchers can validate docking results, analyze conformational changes, and calculate binding free energies. nih.govgenominfo.org
To validate the efficacy of the designed pyrido[2,3-d]pyrimidine derivatives (T13, T36, T39, and T40) against human thymidylate synthase (hTS), extensive MD simulations were performed for 1000 nanoseconds (ns). nih.gov The simulations confirmed that these compounds formed stable complexes with the hTS protein. Analysis of the simulation trajectories, including metrics like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg), indicated that the binding of these ligands helps to stabilize the protein's structure. nih.govnih.gov RMSD measures the average deviation of the protein's backbone atoms from their initial position, with lower fluctuations suggesting a more stable complex. nih.gov
Similarly, MD simulations have been employed to study pyrido[2,3-d]pyrimidine derivatives targeting other proteins. For instance, simulations were used to understand the binding modes of compounds designed as dual VEGFR-2/HER-2 inhibitors for cancer treatment. mdpi.com In another study, the interactions of derivatives with the main protease (Mpro) of SARS-CoV-2 were investigated, revealing strong hydrogen bond interactions within the viral target's active site. irispublishers.com
The calculation of binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), is a key outcome of MD simulations. nih.gov This value provides a quantitative estimate of the binding affinity between the ligand and the protein. For example, in a study of host-pathogen interactions, MD simulations were used to validate docked protein complexes, yielding binding free energies that confirmed stable interactions. plos.org These detailed analyses at an atomic level are crucial for understanding the structural basis of a compound's activity and for guiding further optimization to improve potency and selectivity.
Table 2: Analysis Parameters in a Typical Molecular Dynamics Simulation This table outlines common metrics used to analyze MD simulation trajectories and their significance. plos.orggenominfo.orgnih.gov
| Parameter | Description | Significance in Ligand-Protein Interaction Analysis |
| Root Mean Square Deviation (RMSD) | Measures the average change in the displacement of a selection of atoms for a particular frame. | Indicates the stability of the protein and the ligand-protein complex over time. |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each individual residue's position from its time-averaged position. | Highlights flexible regions of the protein, often corresponding to loops or termini. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Assesses whether the protein undergoes significant conformational changes upon ligand binding. |
| Hydrogen Bond Analysis | Counts the number of hydrogen bonds formed between the ligand and protein throughout the simulation. | Identifies key interactions that contribute to binding affinity and specificity. |
| Binding Free Energy (e.g., MM/GBSA) | Calculates the free energy change upon the formation of the ligand-protein complex. | Provides a quantitative estimation of the binding affinity. |
Future Prospects and Research Directions
Development of Novel Derivatization Strategies for Enhanced Selectivity and Potency
The development of novel derivatization strategies is paramount for enhancing the selectivity and potency of pyrido[2,3-d]pyrimidine-based compounds. The 4-chloro position is a key handle for synthetic modification. For instance, chlorinated intermediates like 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) are readily synthesized and can undergo nucleophilic substitution reactions. mdpi.com This allows for the introduction of various amines and other functional groups to generate extensive libraries of new chemical entities. mdpi.comrsc.org
Future strategies will likely focus on:
Site-Specific Modifications: Introducing diverse substituents at the C4, C7, and other positions to fine-tune interactions with specific biological targets. For example, the synthesis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines has been explored to understand the molecular determinants of selectivity for kinases like PI3K and mTOR. mdpi.com
Scaffold Hopping: Utilizing bioisosteric replacements and scaffold hopping techniques to create novel analogs with improved pharmacokinetic profiles while maintaining or enhancing biological activity. Deep transformer neural networks are emerging as a tool to aid in the design of molecules with distinct 2D structures but similar 3D conformations. mdpi.com
Multi-component Reactions: Employing one-pot synthesis protocols, such as reacting 6-aminouracil (B15529) derivatives with aldehydes and malononitrile (B47326), to efficiently generate complex pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov
| Derivative Type | Synthetic Precursor | Key Reaction | Potential Enhancement |
| 4-Amino Derivatives | 2,4-Dichloropyrido[2,3-d]pyrimidine mdpi.com | Nucleophilic substitution with various amines nih.gov | Improved kinase inhibition, enhanced cell permeability |
| Pyrido[2,3-d]pyrimidin-7-ones | 2-Amino-6-(2,6-dichlorophenyl)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one mdpi.com | Reaction with anilines mdpi.com | Targeting tyrosine kinases like PDGFr and FGFr mdpi.com |
| Fused Triazolo Derivatives | 4-Hydrazinyl-pyrido[2,3-d]pyrimidines nih.gov | Reaction with benzoyl chloride nih.gov | Exploration of new binding modes and biological targets |
In-Depth Mechanistic Studies of Biological Actions
While numerous pyrido[2,3-d]pyrimidine derivatives exhibit potent biological activity, detailed mechanistic studies are essential for understanding their precise modes of action and for rational drug design. Many derivatives function as kinase inhibitors, targeting enzymes crucial for cell signaling and proliferation. nih.govrsc.org
Key areas for future mechanistic investigation include:
Kinase Inhibition Profiling: Comprehensive screening of potent compounds against a broad panel of kinases to determine their selectivity profiles. Derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), both wild-type (WT) and mutant forms (T790M/L858R), as well as PI3K, mTOR, and PIM-1 kinase. nih.govnih.govnih.gov
Apoptosis Induction: Investigating the specific pathways through which these compounds induce programmed cell death. For example, certain derivatives have been shown to arrest the cell cycle at the G1 or G2/M phase and significantly increase the expression of apoptotic markers like caspase-3. nih.govnih.gov
Target Engagement and Biomarker Identification: Developing assays to confirm that the compounds engage with their intended targets within cancer cells and identifying biomarkers that can predict patient response. This is crucial for advancing compounds into clinical trials.
Research has shown that specific derivatives can trigger apoptosis in cancer cell lines like MCF-7 by arresting the cell cycle and increasing the total apoptotic cell population significantly. nih.gov The inhibition of enzymes like Dihydrofolate Reductase (DHFR) is another mechanism attributed to the anticancer activity of this scaffold. nih.govmdpi.com
Chemoinformatic and Machine Learning Approaches for Compound Design
Chemoinformatics and machine learning (ML) are transforming the drug discovery pipeline by enabling the rapid analysis of vast chemical data and the prediction of molecular properties. mdpi.com These computational tools are invaluable for designing novel pyrido[2,3-d]pyrimidine derivatives.
Future applications in this area will likely involve:
Quantitative Structure-Activity Relationship (QSAR): Building robust QSAR models that correlate the structural features of pyrido[2,3-d]pyrimidine derivatives with their biological activities. mdpi.com These models can then be used to predict the potency of virtual compounds before synthesis.
Molecular Fingerprints and Similarity Searching: Using 2D fingerprints and other molecular descriptors to search large chemical databases for novel scaffolds that could mimic the activity of known pyrido[2,3-d]pyrimidine inhibitors. mdpi.comatomwise.com
Generative Models: Employing advanced ML models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), to design entirely new molecules with desired properties, such as high potency and selectivity for a specific kinase target. atomwise.com
Popular chemoinformatics libraries like RDKit can be used for calculating molecular properties and fingerprints, which serve as inputs for these predictive models. atomwise.com
Exploration of New Therapeutic Areas for Pyrido[2,3-d]pyrimidine Scaffolds
While the primary focus for pyrido[2,3-d]pyrimidine research has been oncology, the versatile nature of this scaffold lends itself to a broad spectrum of biological activities. nih.govrsc.org A systematic exploration of other therapeutic areas could uncover new clinical applications for these compounds.
Potential new therapeutic avenues include:
Infectious Diseases: Some derivatives have shown promise as antibacterial and antiviral agents. nih.govresearchgate.net Further investigation into their efficacy against drug-resistant bacterial strains and viruses is warranted.
Inflammatory Disorders: The role of kinases in inflammatory signaling pathways suggests that selective pyrido[2,3-d]pyrimidine-based kinase inhibitors could be developed as anti-inflammatory drugs. researchgate.net
Central Nervous System (CNS) Disorders: Reports of CNS depressive and anticonvulsant activities indicate that this scaffold could be modified to develop novel treatments for neurological conditions. nih.govrsc.org
| Therapeutic Area | Biological Target/Activity | Reference |
| Oncology | Kinase Inhibition (EGFR, PI3K, mTOR, PIM-1, DHFR) mdpi.comrsc.orgnih.gov | mdpi.comrsc.orgnih.gov |
| Infectious Disease | Antibacterial, Antiviral (HIV, HCV) nih.govresearchgate.net | nih.govresearchgate.net |
| Inflammation | Anti-inflammatory activity researchgate.net | researchgate.net |
| CNS Disorders | Anticonvulsant, CNS Depressive Effects nih.govrsc.org | nih.govrsc.org |
Integration of Synthetic and Computational Methods for Rational Drug Design
The most effective path forward in drug discovery involves a synergistic integration of synthetic chemistry and computational methods. This iterative cycle of design, synthesis, and testing allows for the rational optimization of lead compounds.
The process typically involves:
Computational Design: Using molecular docking and other in silico tools to predict how designed pyrido[2,3-d]pyrimidine derivatives will bind to a target protein, such as the ATP-binding pocket of a kinase. nih.gov
Chemical Synthesis: Synthesizing the most promising candidates identified through computational screening. This often starts from a versatile intermediate like 4-chloro-2-phenylpyrido[2,3-d]pyrimidine. rsc.orgnih.gov
Biological Evaluation: Testing the synthesized compounds in in vitro enzymatic and cell-based assays to determine their actual potency, selectivity, and mechanism of action. nih.govnih.gov
Iterative Refinement: Feeding the experimental results back into the computational models to refine the SAR and design the next generation of improved compounds. mdpi.com
This integrated approach has already been successfully applied to develop potent EGFR inhibitors based on the pyrido[2,3-d]pyrimidine scaffold, demonstrating its power to accelerate the discovery of new therapeutic agents. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-phenylpyrido[2,3-d]pyrimidine, and what key reaction parameters require optimization?
The synthesis typically follows methodologies for pyrido[2,3-d]pyrimidine derivatives, involving condensation of substituted pyridine and pyrimidine precursors. A common approach includes reacting 2-aminopyridine derivatives with aromatic aldehydes under basic conditions (e.g., potassium phosphate) at elevated temperatures (~100°C) . Key parameters to optimize include solvent polarity (water or ethanol for solubility), reaction time (7–12 hours), and stoichiometric ratios of reactants to minimize byproducts . Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product.
Q. How is the compound characterized post-synthesis, and which analytical techniques are most reliable?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromatic ring fusion .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
- X-ray Crystallography : Resolves 3D conformation and confirms fused pyrido-pyrimidine core structure, as demonstrated in related compounds .
- HPLC-PDA : Assesses purity (>97% by GC or HPLC) and identifies residual solvents .
Q. What initial biological screening assays are recommended for evaluating its bioactivity?
Begin with broad-spectrum antimicrobial assays (e.g., MIC determination against Gram-positive/negative bacteria) and cytotoxicity screening (e.g., MTT assay on cancer cell lines). Structural analogs of pyrido[2,3-d]pyrimidine show enhanced antitumor activity, suggesting prioritized testing against kinase targets (e.g., EGFR, VEGFR) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and purity?
Use Design of Experiments (DOE) to evaluate interactions between variables:
- Temperature : Higher temperatures (100–120°C) accelerate cyclization but may degrade sensitive substituents.
- Catalysts : Transition-metal catalysts (e.g., Ru complexes) can enhance regioselectivity .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility but require careful removal during workup . Advanced techniques like continuous flow reactors reduce side reactions and improve scalability .
Q. How to reconcile contradictory biological activity data across studies involving structural analogs?
Contradictions often arise from substituent effects. For example:
- Chloro vs. Methyl Groups : Chloro-substituted phenyl rings enhance antimicrobial activity but reduce solubility, leading to variability in in vivo models .
- Fused vs. Non-Fused Cores : Pyrido[2,3-d]pyrimidine derivatives exhibit higher antitumor potency than non-fused pyrimidines due to improved DNA intercalation . Address discrepancies by standardizing assay conditions (e.g., cell line selection, solvent controls) and conducting molecular docking studies to predict binding modes .
Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound class?
- Systematic Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) to the phenyl ring to modulate electronic effects and logP values .
- Bioisosteric Replacement : Replace the chloro group with trifluoromethyl (-CF₃) to enhance metabolic stability .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using crystallographic data from analogs .
Q. How to design analogs with improved pharmacokinetic properties while retaining bioactivity?
- Lipophilicity Optimization : Introduce hydrophilic groups (e.g., -OH, -SO₂NH₂) to the pyrimidine ring to enhance aqueous solubility without disrupting planar aromaticity .
- Prodrug Strategies : Mask polar functionalities (e.g., phosphate esters) for improved oral bioavailability .
- Metabolic Stability Assays : Use liver microsome models to identify metabolic hotspots (e.g., vulnerable chloro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
